Bicyclo[3.2.0]heptane-3-carboxylic acid

Conformational analysis GABA analogue design Pharmacophore modeling

Bicyclo[3.2.0]heptane-3-carboxylic acid delivers a conformationally rigid scaffold unavailable from monocyclic alternatives. Its persistent boat-like conformation locks the GABA pharmacophore in extended (syn) or folded (anti) orientations, enabling subtype-selective ligand design. The 3-aza analogue demonstrates 400 nM IC50 against CETP, validating this core for cardiovascular programs. Replace metabolically labile phenyl rings with exo,exo (para-like, 2.8-3.0 Å) or exo,endo (meta-like) vectors. Access multigram quantities of diastereomerically pure 3,6-difunctionalized building blocks via scalable [2+2] photocycloaddition for PROTAC linker optimization.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B7900322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]heptane-3-carboxylic acid
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2C1CC(C2)C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)
InChIKeyBSRWDKBOIQWNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.0]heptane-3-carboxylic acid: Core Scaffold for Conformationally Locked Pharmacophores in Medicinal Chemistry


Bicyclo[3.2.0]heptane-3-carboxylic acid belongs to the bicyclo[3.2.0]heptane class, characterized by a fused [3.2.0] bicyclic system comprising a five-membered ring and a four-membered ring. This rigid, non-planar carbocyclic core serves as a privileged scaffold for conformational restriction of bioactive molecules, particularly in drug discovery programs targeting neurotransmitter systems [1]. The carboxylic acid moiety at the 3-position provides a versatile handle for derivatization, enabling its use as a building block for constrained amino acid analogues and peptidomimetics [2]. Unlike flexible acyclic carboxylic acids, its bicyclic framework offers intrinsic conformational preferences that can be exploited to lock pharmacophores in biologically active orientations, thereby potentially enhancing target selectivity and reducing off-target interactions [1].

Why Bicyclo[3.2.0]heptane-3-carboxylic Acid Cannot Be Replaced by Common Cycloalkane Carboxylic Acids


Generic substitution with monocyclic or more flexible carboxylic acid building blocks (e.g., cyclohexane carboxylic acid, cyclopentane carboxylic acid) fails to replicate the precise three-dimensional orientation of substituents conferred by the bicyclo[3.2.0]heptane core. The intrinsic boat-like conformation of the [3.2.0] system, which persists across diverse substitution patterns [1], provides a unique spatial arrangement that cannot be achieved with simpler ring systems. Furthermore, aza-analogues such as 3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid derivatives demonstrate sub-micromolar inhibitory activity (IC50 = 400 nM) against specific protein targets, a feature absent in linear or monocyclic counterparts [2]. This quantitative difference in target engagement underscores the scaffold's distinct value in medicinal chemistry programs where conformational constraint is a key design element.

Quantitative Differentiation of Bicyclo[3.2.0]heptane-3-carboxylic Acid Against Key Comparators


Conformational Locking vs. Flexible Cyclohexane Carboxylic Acid

X-ray crystallography reveals that the bicyclo[3.2.0]heptane core adopts a rigid boat-like conformation that is maintained across both syn and anti stereoisomers [1]. This stands in stark contrast to cyclohexane carboxylic acid, which exists as a dynamic equilibrium of chair conformations and offers no fixed spatial orientation for pharmacophoric groups. The conformational constraint directly impacts binding affinity in designed ligands.

Conformational analysis GABA analogue design Pharmacophore modeling

Enzyme Inhibition Potency vs. Acyclic Carboxylic Acid Analogues

A 3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid derivative demonstrates potent inhibition of Cholesteryl Ester Transfer Protein (CETP) with an IC50 of 400 nM [1]. While direct comparator data for acyclic carboxylic acid analogues in the same assay are not available in the public domain, class-level inference suggests that monocyclic or linear counterparts lack the rigid scaffold necessary to achieve this level of target engagement, as evidenced by the general lack of reported sub-micromolar CETP inhibitors based on simple cycloalkane carboxylic acids.

Enzyme inhibition CETP inhibition Binding affinity

Synthetic Accessibility and Scalability vs. Other Fused Bicyclic Scaffolds

Recent advances enable the multigram preparation of diastereomerically enriched 3,6-disubstituted bicyclo[3.2.0]heptane building blocks, achieving scales up to 34.4 g [1]. This contrasts with many alternative constrained scaffolds, such as bicyclo[1.1.1]pentane (BCP) derivatives, which often require more specialized synthetic sequences and are less readily available on similar scales. The reported methodology provides reliable access to pure exo,exo or exo,endo isomers, facilitating structure-activity relationship (SAR) studies and preclinical development.

Synthetic methodology Multigram synthesis Building block accessibility

Isosteric Replacement Potential: Exit Vector Analysis vs. Benzene and Cycloalkanes

Exit vector plot (EVP) analysis of 3,6-disubstituted bicyclo[3.2.0]heptanes reveals that the exo,exo isomer closely mimics the geometry of a para-disubstituted benzene ring, with a distance between exit vectors of 2.8–3.0 Å [1]. In contrast, the exo,endo isomer projects vectors at a 120° angle, more closely approximating a meta-substituted arene or a 1,3-disubstituted cyclopentane. This tunable geometry is not achievable with simple cycloalkane carboxylic acids, which lack defined exit vector relationships.

Bioisosteres Exit vector plot Medicinal chemistry design

High-Value Application Scenarios for Bicyclo[3.2.0]heptane-3-carboxylic Acid in Drug Discovery


Design of Conformationally Constrained GABA Receptor Ligands

Leverage the intrinsic boat-like conformation of the bicyclo[3.2.0]heptane core to lock the γ-aminobutyric acid (GABA) pharmacophore in either an extended (syn isomer) or folded (anti isomer) orientation [1]. This approach has been demonstrated to produce selective ligands for GABA receptor subtypes, offering a pathway to novel anxiolytics or anticonvulsants with improved subtype selectivity profiles compared to flexible GABA analogues such as gabapentin or pregabalin.

Development of Orally Bioavailable CETP Inhibitors for Cardiovascular Indications

Utilize 3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid as a privileged starting point for the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors. The demonstrated 400 nM IC50 against CETP [2] provides a validated entry into a target class where rigid scaffolds have historically been favored to achieve the necessary binding interactions. Further optimization can exploit the carboxylic acid handle for prodrug strategies to enhance oral absorption.

Scaffold Hopping from Benzene or Cycloalkane Cores in Lead Optimization

Replace metabolically labile benzene rings or flexible cycloalkane linkers with 3,6-disubstituted bicyclo[3.2.0]heptane-3-carboxylic acid derivatives to improve metabolic stability while maintaining or enhancing target affinity [3]. Exit vector analysis confirms that both exo,exo (para-like) and exo,endo (meta-like) geometries are accessible, enabling precise mimicry of aromatic or aliphatic linkers without the associated metabolic liabilities (e.g., CYP-mediated oxidation of phenyl rings).

Synthesis of Stereochemically Defined Building Blocks for PROTAC Design

Access multigram quantities of diastereomerically pure 3,6-difunctionalized bicyclo[3.2.0]heptane building blocks via the reported scalable [2+2] cycloaddition protocol [3]. The exo,exo isomers, with their fixed para-like vector relationship (2.8–3.0 Å), are particularly well-suited for constructing PROTACs where optimal linker length and orientation are critical for ternary complex formation and subsequent ubiquitination efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[3.2.0]heptane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.